5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid
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Overview
Description
The compound “5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid” is a heterocyclic compound with the molecular formula C9H8N2O3 . It is a derivative of pyrazole, a class of compounds known for their diverse pharmacological effects .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available in the retrieved papers, pyrazole derivatives are generally synthesized through cyclocondensation reactions . For instance, 1,3-dimethyl-5-pyrazolone can be synthesized through the reaction of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR . These techniques can provide information about the compound’s atomic composition, functional groups, and hydrogen atom environments, respectively .Scientific Research Applications
Synthesis and Chemical Transformations
Research into 5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid and its derivatives primarily focuses on the synthesis and chemical transformations of these compounds. For instance, new methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates were synthesized via decyclization reactions, showing potential for creating diverse molecular structures with analgesic properties (Igidov et al., 2022). Another study explored the synthesis of 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid through reactions of its acid chloride with various alcohols or N-nucleophiles, leading to a range of ester or amide derivatives, highlighting the compound's versatility in chemical reactions (Şener et al., 2002).
Antioxidant and Antimicrobial Properties
A series of derivatives synthesized from the reaction of 3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde with substituted acetophenones showed potential as antioxidants. These compounds displayed in vitro antioxidant activity against DPPH, with results corroborated by molecular docking, ADMET, QSAR, and bioactivity studies, indicating strong interactions with protein tyrosine kinase amino acid residues (Prabakaran et al., 2021). Furthermore, novel functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrazoline-containing moieties synthesized using hydrazonoyl halides as precursors were evaluated for their in vitro antibacterial and antifungal activities, revealing promising results (Abdelhamid et al., 2019).
Molecular and Structural Studies
Structural and spectral studies of compounds containing the this compound moiety, such as the analytical and spectral study of furan ring-containing organic ligands, have been conducted. These studies aimed at understanding the chelating properties of these ligands and their antimicrobial activity, providing insight into their potential application in developing new antimicrobial agents (Patel, 2020).
Future Directions
The future directions for “5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid” could involve further exploration of its pharmacological effects, as well as the development of new synthesis methods and chemical reactions. Given the diverse pharmacological effects of pyrazole derivatives , this compound could potentially be used in the development of new drugs.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been studied for their potential interactions with various biological targets .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Compounds containing the pyrazole moiety have been associated with a wide range of biochemical pathways, depending on their specific structural features .
Result of Action
Pyrazole derivatives have been associated with a variety of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-5-6(4-10-11)7-2-3-8(14-7)9(12)13/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNAEUCSHIDKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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